molecular formula C25H19ClF3N3O3S B2512380 N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226445-12-0

N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2512380
CAS No.: 1226445-12-0
M. Wt: 533.95
InChI Key: FZAPMHWKCCZMGK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, kidneys, and cardiovascular system. This compound has emerged as a critical pharmacological tool for elucidating the complex physiological and pathophysiological roles of TRPC5. Its primary research value lies in the investigation of neurological conditions, as TRPC5 activity has been implicated in mechanisms underlying anxiety and depression, with inhibition showing anxiolytic and antidepressant effects in preclinical models [https://pubmed.ncbi.nlm.nih.gov/31019089/]. Furthermore, it serves as a key compound in cardiovascular research, where TRPC5 is involved in endothelial permeability, cardiac hypertrophy, and the regulation of blood pressure. In renal research, TRPC5 interacts with TRPC1 to contribute to podocyte injury and proteinuric kidney disease, making this inhibitor valuable for studying focal segmental glomerulosclerosis (FSGS) and other renal pathologies [https://www.nature.com/articles/s41467-020-16249-x]. The mechanism of action involves direct antagonism of the TRPC5 channel, preventing agonist-induced or spontaneous channel opening and the subsequent influx of calcium and sodium ions, thereby modulating downstream signaling pathways. This high-quality compound is intended for research applications only, including in vitro cell-based assays and in vivo animal studies, to advance the understanding of TRP channel biology and therapeutic potential.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF3N3O3S/c1-34-20-10-2-16(3-11-20)22-14-30-24(36-15-23(33)31-18-6-4-17(26)5-7-18)32(22)19-8-12-21(13-9-19)35-25(27,28)29/h2-14H,15H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAPMHWKCCZMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A chlorophenyl moiety,
  • An imidazole ring substituted with a methoxyphenyl and a trifluoromethoxyphenyl group,
  • A thioacetamide functional group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity
    • Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. For example, compounds with imidazole rings have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects
    • The presence of methoxy and trifluoromethoxy groups has been associated with enhanced anti-inflammatory properties. These modifications can influence the compound's interaction with inflammatory mediators, potentially reducing cytokine production .
  • Antimicrobial Properties
    • Some derivatives exhibit activity against bacterial strains, suggesting potential as antimicrobial agents. The imidazole ring is known for its role in interacting with microbial enzymes, which could be a mechanism for its efficacy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and inflammation.
  • Modulation of Receptor Activity : The compound may interact with specific receptors (e.g., dopamine receptors), influencing signaling pathways critical for cellular responses.
  • Induction of Oxidative Stress : Some studies suggest that imidazole-containing compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Study 2Reported anti-inflammatory effects in animal models, showing reduced levels of pro-inflammatory cytokines .
Study 3Identified antimicrobial activity against Gram-positive bacteria, suggesting potential for therapeutic applications in infectious diseases .

Scientific Research Applications

N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide has been investigated for various biological activities:

  • Anticancer Activity : Research indicates that compounds with imidazole derivatives exhibit potential anticancer properties. The compound's structure allows for interaction with specific cellular targets, potentially inhibiting tumor growth. Studies have shown that similar imidazole-containing compounds can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy .
  • Antimicrobial Properties : The compound's thioacetamide moiety is known to enhance antimicrobial activity. Preliminary studies suggest that it could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This property is particularly relevant in the context of rising antibiotic resistance .
  • Inflammation Inhibition : Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory responses. This indicates potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Screening

In a study evaluating various imidazole derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The study utilized the Sulforhodamine B assay to quantify cell viability, revealing a dose-dependent response .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of thioacetamide derivatives against a panel of bacterial strains. The results indicated that compounds structurally similar to this compound exhibited promising activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Imidazole Core Substitutions
  • Target Compound :

    • Position 1: 4-(Trifluoromethoxy)phenyl (strong electron-withdrawing group).
    • Position 5: 4-Methoxyphenyl (electron-donating group).
    • Thioacetamide linkage at position 2.
  • Analog 1: N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide () Position 5: 3,4-Dichlorophenyl (electron-withdrawing). Molecular weight: 572.8 (vs. ~531.9 for the target).
  • Analog 2 : 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ()

    • Position 1: 4-Methoxyphenyl (electron-donating).
    • Acetamide side chain: Thiazol-2-yl (heterocyclic) vs. 4-chlorophenyl in the target.
    • The thiazole group may enhance π-π stacking interactions in biological systems .
Acetamide Side Chain Variations
  • Target Compound : N-(4-chlorophenyl) group.
  • Analog 3: 2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2-fluorophenyl)acetamide () Hydroxymethyl group at position 5 increases hydrophilicity. 2-Fluorophenyl acetamide introduces steric and electronic differences compared to 4-chlorophenyl .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~531.9 572.8 ~450 (estimated)
Key Substituents 4-OMe, 4-OCF₃ 3,4-Cl₂, 4-OCF₃ 4-F, 4-OMe, thiazole
LogP (Predicted) ~4.5 (highly lipophilic) ~5.2 (higher lipophilicity) ~3.8 (moderate lipophilicity)
Solubility Low (non-polar substituents) Very low Moderate (thiazole improves)

The trifluoromethoxy group in the target compound and Analog 1 significantly increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The hydroxymethyl group in Analog 3 () counterbalances this by introducing polarity .

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